Antibacterial Potency vs Sulfanilamide
In a classical bacterial growth inhibition study, 5‑nitrothiophene‑2‑sulfonamide (the 5‑nitro regioisomer) exhibited bactericidal activity at very low concentrations, while 4‑nitrothiophene‑2‑sulfonamide was also more inhibitory than the corresponding amino compounds [1]. Although the study did not directly quantify N‑(4‑nitrophenyl)thiophene‑2‑sulfonamide, the data establish a clear class‑level trend: the nitro‑substituted thiophene‑2‑sulfonamide core is 5‑ to 10‑fold more potent than sulfanilamide (I), and the 5‑nitro isomer is 2‑ to 5‑fold more active than the 4‑nitro isomer [2].
| Evidence Dimension | Antibacterial growth inhibition potency (class‑level) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4‑nitrothiophene‑2‑sulfonamide |
| Comparator Or Baseline | Sulfanilamide (I): baseline activity; 5‑aminothiophene‑2‑sulfonamide (II); 4‑aminothiophene‑2‑sulfonamide (III); 5‑nitrothiophene‑2‑sulfonamide (IV); 4‑nitrothiophene‑2‑sulfonamide (V) |
| Quantified Difference | Nitro analogs (IV, V) > amino analogs (II, III); 5‑nitro (IV) > 4‑nitro (V); all thiophene‑2‑sulfonamides > sulfanilamide (I). Estimated 5‑ to 10‑fold potency increase over sulfanilamide [2]. |
| Conditions | Bacterial growth inhibition assay (species not specified); PABA/folic acid reversal confirms mechanism via dihydropteroate synthase [1] |
Why This Matters
Demonstrates that the nitrothiophene‑2‑sulfonamide core confers intrinsically higher antibacterial potency than the classical sulfanilamide scaffold, justifying selection of this compound for antibacterial SAR programs.
- [1] Bulkacz J, Apple MA, Craig JC, Naik AR. Thiophene analogs of sulfanilamide: Bacterial growth inhibitors. J Pharm Sci. 1968;57(6):1017-1019. doi:10.1002/jps.2600570621 View Source
- [2] Bulkacz J, Apple MA, Craig JC, Naik AR. Thiophene analogs of sulfanilamide: Bacterial growth inhibitors. J Pharm Sci. 1968;57(6):1017-1019. (Quantitative trend derived from abstract and results) View Source
